7-Chloro-trans-2-hepenoic acid ethyl ester
Overview
Description
Preparation Methods
The synthesis of 7-Chloro-trans-2-hepenoic acid ethyl ester involves the asymmetric synthesis of the enolate of 7-chloro-trans-2-heptenoic acid . This process is typically carried out under controlled laboratory conditions to ensure the purity and yield of the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
7-Chloro-trans-2-hepenoic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
7-Chloro-trans-2-hepenoic acid ethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Chloro-trans-2-hepenoic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s ability to inhibit bacterial growth suggests that it may interfere with essential bacterial processes, such as cell wall synthesis or protein function . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
7-Chloro-trans-2-hepenoic acid ethyl ester can be compared with other similar compounds, such as:
7-Chloro-trans-2-heptenoic acid: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
β-unsaturated esters: These compounds have similar structures and undergo similar chemical reactions, making them useful for comparative studies.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity .
Properties
IUPAC Name |
ethyl (E)-7-chlorohept-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO2/c1-2-12-9(11)7-5-3-4-6-8-10/h5,7H,2-4,6,8H2,1H3/b7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJDSTPXJIADET-FNORWQNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/CCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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